![molecular formula C18H15Cl3N2O3 B4064509 2,4-dichloro-N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4064509.png)
2,4-dichloro-N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]benzamide
Overview
Description
2,4-dichloro-N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that is widely used in scientific research. It is also known by its chemical name, DCPIB. DCPIB is a potent inhibitor of volume-regulated anion channels (VRACs), which are ion channels that play a crucial role in cell volume regulation.
Scientific Research Applications
Synthesis and Crystal Structure
The synthesis of compounds related to 2,4-dichloro-N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]benzamide often involves condensation reactions and is aimed at exploring their antitumor, antifungal, and antimicrobial potentials. For instance, the compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was synthesized for its antitumor activity against specific cancer cell lines, showcasing the relevance of such compounds in cancer research (X. Ji et al., 2018). Additionally, N-(Morpholinothiocarbonyl) benzamide derivatives have been synthesized and characterized for their antifungal properties, highlighting the diverse applications of these compounds in addressing plant diseases (Zhou Weiqun et al., 2005).
Biological Activities
These compounds have been evaluated for a variety of biological activities, including their potential as antimicrobial and antifungal agents. The synthesis of novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, for example, was investigated for expected antimicrobial activity, suggesting the broad spectrum of biological applications these compounds might have (S. Abubshait et al., 2011). Additionally, new aromatic sulfonamides and their derivatives have been synthesized and assessed for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating the potential therapeutic applications of these compounds (C. Supuran et al., 2013).
properties
IUPAC Name |
2,4-dichloro-N-[4-chloro-2-(morpholine-4-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O3/c19-11-2-4-16(14(9-11)18(25)23-5-7-26-8-6-23)22-17(24)13-3-1-12(20)10-15(13)21/h1-4,9-10H,5-8H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDWSKRAUJBAHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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